(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a pyridin-3-yloxy group at position 3 and a pyrrolidin-1-ylsulfonyl group at position 6.
Properties
IUPAC Name |
3-pyridin-3-yloxy-8-pyrrolidin-1-ylsulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-23(21,18-8-1-2-9-18)19-13-5-6-14(19)11-16(10-13)22-15-4-3-7-17-12-15/h3-4,7,12-14,16H,1-2,5-6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRCVFVYKCJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane , with the CAS number 2108472-11-1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 337.4 g/mol
- Structure : The compound features a bicyclic structure which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2108472-11-1 |
| Molecular Formula | CHNOS |
| Molecular Weight | 337.4 g/mol |
The primary mechanism of action of this compound involves its role as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme is crucial in the metabolism of endocannabinoids and other lipid mediators involved in inflammation and pain signaling.
Inhibition of NAAA
Research indicates that compounds with similar structural characteristics exhibit significant inhibitory activity against NAAA, which can lead to increased levels of endogenous palmitoylethanolamide (PEA). This elevation can enhance anti-inflammatory and analgesic effects at sites of inflammation, making these compounds promising candidates for managing inflammatory conditions .
Pharmacological Studies
In vitro studies have demonstrated that this compound exhibits a dose-dependent inhibition of NAAA activity. The structure–activity relationship (SAR) studies suggest that modifications to the pyridine and pyrrolidine moieties can significantly affect potency and selectivity .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Anti-inflammatory Effects : In animal models, administration of this compound resulted in a marked reduction in inflammatory markers and pain responses, supporting its potential use in treating chronic pain conditions .
- Analgesic Activity : The compound has been shown to reduce pain sensitivity in rodent models, indicating its potential as a novel analgesic agent .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other known NAAA inhibitors.
Table 2: Comparison of NAAA Inhibitors
| Compound Name | IC (μM) | Mechanism |
|---|---|---|
| (1R,5S)-Compound | 0.042 | Non-covalent NAAA inhibitor |
| Compound A | 0.078 | Non-covalent NAAA inhibitor |
| Compound B | 0.055 | Covalent NAAA inhibitor |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Azabicyclo[3.2.1]octane Core
The pharmacological and physicochemical properties of azabicyclo[3.2.1]octane derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
- Sulfonamide vs. Thioether/Sulfonyl : The pyrrolidin-1-ylsulfonyl group in the target provides strong electron-withdrawing character and metabolic stability, unlike thioethers (e.g., ) or simpler methylsulfonyl groups (e.g., ).
- Lipophilicity : The benzyl group in increases lipophilicity (logP ~2.5 estimated), whereas the target compound’s pyrrolidinylsulfonyl group balances polarity (logP ~1.8 estimated).
Impact of Stereochemistry
The (1R,5S) configuration in the target compound enforces a specific spatial arrangement critical for biological activity. For example:
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyrrolidinylsulfonyl group enhances aqueous solubility (~50–100 μM estimated) compared to benzyl-substituted analogues (e.g., , solubility ~10 μM) .
- Metabolic Stability : Sulfonamides generally resist oxidative metabolism better than esters (e.g., compounds in ) or thioethers (e.g., ).
Preparation Methods
Structural and Functional Overview
The compound’s molecular formula is C₁₆H₂₃N₃O₃S (MW 337.44 g/mol), featuring a bicyclo[3.2.1]octane core substituted with pyridin-3-yloxy and pyrrolidin-1-ylsulfonyl groups. The (1R,5S) configuration is critical for its biological activity, necessitating enantioselective synthesis. Key challenges include:
- Stereoselective construction of the bicyclic framework.
- Regioselective functionalization at the 3- and 8-positions.
- Sulfonylation of the azabicyclo tertiary amine.
Classical Organic Synthesis
Bicyclo[3.2.1]octane Scaffold Formation
The 8-azabicyclo[3.2.1]octane core is typically synthesized via Mannich cyclization or intramolecular aldol condensation (Figure 1). For example:
Functionalization at C3 and C8
Sulfonylation at C8
The tertiary amine undergoes sulfonylation with pyrrolidin-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA).
- Dissolve (1R,5S)-8-azabicyclo[3.2.1]octane (1.0 eq) in DCM.
- Add pyrrolidin-1-sulfonyl chloride (1.2 eq) and TEA (2.0 eq).
- Stir at room temperature for 12 hours.
- Purify via column chromatography (SiO₂, EtOAc/hexane).
Mechanochemical Synthesis
Sustainable Methodology
A solvent-free, mechanochemical approach (ball milling) improves efficiency and reduces waste.
- Epoxide Synthesis :
- React [1,1′-biphenyl]-2-ol with epichlorohydrin (K₂CO₃, 140 min milling).
- Yield: 85%.
- Aminolysis :
- Open epoxide with Boc-protected 4-aminopiperidine (EtOH, 70 min milling).
- Yield: 88%.
- Deprotection :
- Remove Boc group with HCl/dioxane.
- Yield: 95%.
- Sulfonylation :
- React with pyrrolidin-1-sulfonyl chloride (K₂CO₃, 1 min milling).
- Yield: 86%.
Enantioselective Approaches
Comparative Analysis of Methods
| Parameter | Classical | Mechanochemical | Catalytic Asymmetric |
|---|---|---|---|
| Total Yield | 34% | 64% | 50–60% |
| Reaction Time | 60 hours | 5.5 hours | 24–48 hours |
| Solvent Consumption | High | None | Moderate |
| Stereoselectivity | Moderate | High | Excellent |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Sulfonylation : Introducing the pyrrolidine sulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine ().
- Pyridinyloxy attachment : Coupling via Mitsunobu or SNAr reactions, optimized with polar aprotic solvents (e.g., DMF) at 80–100°C ().
- Purification : Chromatography (HPLC, flash column) and recrystallization are critical for isolating high-purity products (>95%) (). Example reaction table:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | Pyrrolidine sulfonyl chloride, Et₃N, DCM, 0°C → RT | 65–75 | 90 |
| Pyridinyloxy coupling | Pyridin-3-ol, DIAD, PPh₃, THF, 80°C | 50–60 | 85 |
Q. Which analytical techniques are essential for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for bicyclic protons) ( ).
- X-ray crystallography : Resolves absolute stereochemistry and bicyclic conformation (chair vs. envelope) ( ).
- HPLC-MS : Validates molecular weight and purity, especially for sulfonylated intermediates ().
Q. What biological targets are associated with structurally similar azabicyclic compounds?
Analogous compounds interact with CNS targets (e.g., serotonin/norepinephrine transporters) and enzymes (e.g., kinases) due to their sulfonyl and heteroaryl groups (). Computational docking studies suggest potential binding to GPCRs or ion channels ().
Advanced Research Questions
Q. How can stereochemical inconsistencies during synthesis be resolved?
- Chiral auxiliaries/catalysts : Use (R)- or (S)-BINOL-derived catalysts to control stereocenters ( ).
- X-ray validation : Single-crystal analysis confirms dihedral angles (e.g., 86.59° between aryl and bicyclic planes) and corrects synthetic routes ( ).
- Dynamic NMR : Detects atropisomerism in sulfonylated intermediates under variable-temperature conditions ().
Q. What methodologies address low solubility in pharmacological assays?
- Salt formation : Hydrochloride salts improve aqueous solubility ( ).
- Prodrug design : Esterification of the pyrrolidine sulfonyl group enhances bioavailability ().
- Formulation : Use cyclodextrin complexes or lipid nanoparticles for in vivo studies ().
Q. How to reconcile contradictions between computational binding predictions and experimental IC₅₀ values?
- Molecular dynamics (MD) simulations : Refine docking poses using 100-ns MD trajectories to account for conformational flexibility ( ).
- Alchemical free-energy calculations : Improve affinity predictions (e.g., ΔG binding ±1.5 kcal/mol vs. experimental data) ( ).
- SPR/BLI assays : Validate binding kinetics (kon/koff) to rule out false positives ().
Q. What strategies optimize reaction yields in scale-up synthesis?
- Continuous flow reactors : Reduce side reactions in sulfonylation steps ().
- DoE (Design of Experiments) : Optimize solvent (e.g., acetonitrile vs. DMF), temperature, and catalyst loading ().
- In-line analytics : FTIR monitors reaction progress in real time ().
Q. How does the bicyclic conformation affect biological activity?
- Conformational analysis : X-ray data shows chair (piperidine) and envelope (pyrrolidine) conformations influence target binding ( ).
- SAR studies : Modifying the pyridinyloxy group’s position (meta vs. para) alters potency by 10–100x in enzyme assays ().
Contradictions and Mitigations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
